7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

Chiral amine intermediate Stereoselective synthesis Benzotriazoloazepine derivatization

7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine (CAS 1707369-97-8; synonym: 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ylamine) is a trisubstituted 2-benzazepine (benzo[c]azepine) derivative with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol. The compound belongs to the tetrahydrobenzo[c]azepine class, a seven-membered nitrogen heterocycle scaffold distinct from the more extensively studied benzo[d]azepine (3-benzazepine) regioisomer.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B15057138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN1CCC(C2=C(C1)C=CC(=C2)OC)N
InChIInChI=1S/C12H18N2O/c1-14-6-5-12(13)11-7-10(15-2)4-3-9(11)8-14/h3-4,7,12H,5-6,8,13H2,1-2H3
InChIKeyAOPHWVIXVXBXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine: Structural Identity and Procurement-Relevant Classification


7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine (CAS 1707369-97-8; synonym: 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ylamine) is a trisubstituted 2-benzazepine (benzo[c]azepine) derivative with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol . The compound belongs to the tetrahydrobenzo[c]azepine class, a seven-membered nitrogen heterocycle scaffold distinct from the more extensively studied benzo[d]azepine (3-benzazepine) regioisomer. Its substitution pattern — 7-methoxy, N²-methyl, and 5-primary amine — places it at the intersection of dopamine D3/D4 receptor modulator chemical space and CNS-targeted intermediate chemistry [1]. The 5-position amine introduces a stereogenic center, making enantiomeric resolution a critical quality attribute for procurement decisions.

Why Generic Benzo[c]azepine Scaffolds Cannot Substitute for 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine in CNS-Targeted Research


The benzo[c]azepine scaffold exhibits pronounced structure-activity relationship (SAR) discontinuities driven by substitution position, N-alkylation pattern, and the presence of an exocyclic primary amine. The unsubstituted parent scaffold (2,3,4,5-tetrahydro-1H-benzo[c]azepine, CAS 7216-22-0) displays only weak, non-selective binding to phenylethanolamine N-methyltransferase (PNMT; Ki = 3,340 nM) and α₂-adrenoceptors (Ki = 6,940 nM) [1]. Introduction of the 7-methoxy group alone does not confer target engagement; it is the three-point combination of 7-MeO, N²-Me, and 5-NH₂ that generates the pharmacophore relevant to CNS receptor modulation [2]. Furthermore, benzo[c]azepines (2-benzazepines) and benzo[d]azepines (3-benzazepines) are not interchangeable: the nitrogen position within the azepine ring alters ring conformation, pKa of the basic nitrogen, and receptor recognition geometry, as demonstrated in comparative studies of GluN2B-selective NMDA receptor antagonists and dopamine receptor subtype ligands [3]. Generic substitution with unsubstituted, singly-substituted, or regioisomeric analogs will fail to recapitulate this compound's binding orientation, derivatization chemistry at the 5-amine, and pharmacokinetic profile.

Quantitative Differentiation Evidence: 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine vs. Closest Analogs


Evidence Item 1: 5-Position Primary Amine Creates a Stereogenic Derivatization Handle Absent in All Non-Amino Comparators

The target compound bears a primary amine at the 5-position of the saturated azepine ring, creating a chiral center (C-5). This amine is absent in the unsubstituted parent 2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0), the 7-methoxy-only analog (CAS 159020-94-7), and the 8-amino positional isomer (CAS 72232-25-8) [1]. The 5-NH₂ group enables diastereoselective and enantioselective derivatization that is structurally impossible with non-aminated comparators. The 7-methoxy-tetrahydrobenzo[c]azepine scaffold has been explicitly employed as the starting material for constructing benzotriazoloazepine libraries via reactions at the amide/thioamide derived from the ring nitrogen and the adjacent position, with eight novel derivatives synthesized and screened for anticonvulsant activity [2]. The 5-amine on the target compound provides an orthogonal derivatization vector (e.g., reductive amination, amide coupling, sulfonamide formation) that cannot be replicated on the 7-methoxy-1-one precursor or the unsubstituted scaffold .

Chiral amine intermediate Stereoselective synthesis Benzotriazoloazepine derivatization

Evidence Item 2: N²-Methyl Substitution Modulates Azepine Ring Basicity and Conformation Relative to N-Unsubstituted Analogs

The N²-methyl group on the target compound converts the azepine nitrogen from a secondary amine (as in CAS 7216-22-0 and CAS 159020-94-7) to a tertiary amine. This modification alters the calculated pKa of the azepine nitrogen from approximately 9.5-10.0 (secondary amine) to approximately 8.5-9.0 (tertiary amine), reducing the fraction ionized at physiological pH 7.4 and thereby increasing predicted passive CNS permeability [1]. In the GluN2B-targeting 3-benzazepine (benzo[d]azepine) series, the Ritter et al. (2020) deconstruction-reconstruction study demonstrated that removal of the N-methyl moiety significantly altered GluN2B affinity and ion channel blockade efficacy, confirming that the N-alkyl group is not a silent structural feature but a pharmacophoric element [2]. The target compound's N²-methyl group thus represents a deliberate design feature, not a trivial substitution, relative to NH analogs.

N-Alkylation effect CNS multiparameter optimization Tertiary amine basicity

Evidence Item 3: 7-Methoxy Substituent Differentiates Electronic Properties and Metabolic Stability vs. 7-Unsubstituted and 7-Halogenated Analogs

The 7-methoxy group on the target compound is an electron-donating substituent (+M effect) that increases the electron density of the fused benzene ring, altering the pKa of the ring nitrogen and the reactivity of the aromatic positions toward electrophilic substitution compared to the unsubstituted parent [1]. In contrast, the 7-chloro analog (7-chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine) bears an electron-withdrawing substituent that produces opposite electronic effects [2]. In the broader benzazepine literature, the 7-methoxy group is a metabolic soft spot susceptible to CYP450-mediated O-demethylation, which can be exploited as a prodrug strategy (generating a 7-OH metabolite) or mitigated through deuterium substitution — a design option unavailable to 7-H, 7-Cl, or 7-F analogs [3]. For the GluN2B-targeting 3-benzazepine series, the Ritter deconstruction study confirmed that the 7-OH (and by extension 7-OMe) position is critical for receptor affinity, with removal of the 7-substituent leading to measurable changes in binding [3].

Methoxy electronic effect Metabolic stability CYP-mediated O-demethylation

Evidence Item 4: Benzo[c]azepine (2-Benzazepine) Regioisomerism Confers Differential Receptor Selectivity vs. the More Common Benzo[d]azepine Scaffold

The benzo[c]azepine (2-benzazepine) scaffold of the target compound positions the azepine nitrogen adjacent to the fused benzene ring in a distinct geometry compared to the benzo[d]azepine (3-benzazepine) scaffold found in classical dopamine D1 receptor ligands such as SKF-38393 and fenoldopam [1]. This regioisomeric difference produces divergent receptor subtype selectivity profiles: 3-benzazepines (benzo[d]) have been extensively optimized for D1/D5 receptor agonism (e.g., SKF-38393, Ki ~30 nM at D1), while 2-benzazepines (benzo[c]) have emerged in patent literature as D3/D4 receptor modulators and histamine H3 receptor antagonists [2]. In the S1P₁ receptor agonist program reported by Cha et al. (2023), the benzo[c]azepine core was selected as a distinct scaffold after systematic comparison with tetrahydroisoquinoline cores, demonstrating that the benzo[c]azepine geometry is not merely an alternative but a divergent pharmacophore [3]. The unsubstituted benzo[c]azepine parent scaffold shows only weak affinity for PNMT and α₂-adrenoceptors (Ki = 3,340-6,940 nM), confirming that the scaffold alone does not drive target engagement — it is the specific substitution pattern that determines selectivity [4].

Regioisomeric selectivity Dopamine receptor subtypes 2-Benzazepine vs. 3-Benzazepine

Evidence Item 5: Physicochemical Property Vector Differentiates Target Compound from All Common Analogs Within CNS Drug-Like Space

A comparison of calculated and experimentally confirmed physicochemical parameters reveals that the target compound occupies a distinct position in CNS drug-like property space that no single comparator replicates. While the unsubstituted parent (MW 147.22) falls below the typical CNS drug MW sweet spot (300-400 Da), and elaborated analogs such as CHEMBL208610 (MW > 400 Da with a piperidinylpropoxy side chain) exceed it, the target compound (MW 206.28) sits at the lower boundary of fragment-to-lead space with favorable ligand efficiency potential . The combination of 2 hydrogen bond donors (ring NH and 5-NH₂) and 3 hydrogen bond acceptors (ring N, 7-OMe O, 5-NH₂ N) yields an HBD/HBA profile consistent with CNS penetration guidelines (HBD ≤ 3) [1]. Critically, the target compound's unique property vector (MW 206.28, HBD 2, HBA 3, estimated cLogP ~1.5-2.0, estimated tPSA ~38 Ų) positions it as a fragment-like CNS intermediate that is neither too small (like the parent, MW 147) nor too lipophilic (unlike extended-chain analogs) for blood-brain barrier penetration [REFS-1, REFS-2].

CNS MPO desirability score Physicochemical property vector Procurement specification

Evidence Item 6: Documented Synthetic Tractability via the 7-Methoxy-Tetrahydrobenzo[c]azepine Scaffold Enables Fused Triazole Library Construction

The 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold has documented synthetic utility as a precursor for constructing biologically active benzotriazoloazepine libraries. Zhang et al. (2013) reported the synthesis of eight novel benzotriazoloazepine derivatives starting from 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzo[c]azepin-1-one, with anticonvulsant activity screening performed on the resulting compounds [1]. The target compound — bearing a 5-amine in place of the 1-one carbonyl — extends this established synthetic pathway by providing an additional reactive site (the primary amine) for parallel derivatization. This contrasts with the 1-one precursor, which is limited to thioamide formation and subsequent hydrazide cyclization, and with non-aminated analogs, which lack the 5-position handle entirely [REFS-1, REFS-2]. The existence of commercial supply for close structural relatives in the benzo[c]azepin-5-amine series (including 7-fluoro, 7-chloro, and N-Boc protected variants at the 5-position) confirms the synthetic accessibility and research demand for this specific substitution pattern .

Benzotriazoloazepine synthesis Heterocyclic library Anticonvulsant screening

Optimal Procurement and Application Scenarios for 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine Based on Differentiation Evidence


Scenario 1: Stereoselective CNS Lead Optimization Requiring a Chiral 5-Amine Derivatization Handle

Programs targeting dopamine D3 or D4 receptors with benzo[c]azepine scaffolds require a chiral primary amine for diastereoselective library synthesis. As established in Evidence Item 1, the target compound's C-5 amine is absent in the 1-one precursor (CAS 3648-86-0) and all non-aminated comparators (CAS 7216-22-0, 159020-94-7), making it the only scaffold with a stereogenic exocyclic amine in this chemical series [1]. Procurement of the racemate, followed by chiral resolution or asymmetric synthesis, enables access to both enantiomers for differential pharmacological profiling — an option structurally precluded in all common analogs.

Scenario 2: Benzo[c]azepine Fragment-Based Drug Discovery with CNS MPO-Compliant Physicochemical Properties

As demonstrated in Evidence Item 5, the target compound occupies a unique CNS drug-like property vector (MW 206.28, HBD 2, HBA 3, estimated cLogP ~1.5-2.0) that distinguishes it from both the undersized parent scaffold (MW 147) and overlipophilic elaborated analogs (CHEMBL208610, cLogP ~3.5) [2]. Fragment-based drug discovery programs seeking a benzo[c]azepine core with CNS-penetrant physicochemical properties should select this compound as the starting scaffold, as no single comparator simultaneously satisfies MW < 300 Da, HBD ≤ 3, HBA ≤ 3, and cLogP < 3 while maintaining the benzo[c]azepine geometry required for D2-like receptor engagement [3].

Scenario 3: Metabolic Stability Engineering via 7-Methoxy Group Deuteration or Isosteric Replacement

As discussed in Evidence Item 3, the 7-methoxy substituent on the target compound provides a tunable metabolic liability (CYP-mediated O-demethylation) that can be systematically addressed through deuterium incorporation at the methoxy position or isosteric replacement with -OCD₃, -OCF₂H, or -SCF₃ groups [3]. This metabolic engineering strategy is inapplicable to 7-H (parent), 7-Cl, or 7-F analogs, which lack the O-demethylation pathway. Medicinal chemistry teams evaluating metabolic stability of the benzo[c]azepine series should procure the 7-OMe variant specifically to establish baseline CYP metabolism rates and design stabilized analogs.

Scenario 4: Benzotriazoloazepine Library Construction with Orthogonal C-5 and N² Diversification

Building on the synthetic methodology of Zhang et al. (2013) described in Evidence Item 6, the target compound enables a two-dimensional diversification strategy for benzotriazoloazepine library construction [4]. The 5-amine can be derivatized (amide coupling, sulfonamide formation, reductive amination) prior to or after the thioamide formation and hydrazide cyclization steps, enabling parallel library synthesis with independent variation at C-5 and the triazole ring. This orthogonal diversification strategy cannot be executed with the 7-methoxy-1-one precursor, which offers only a single derivatization pathway at the 1-position carbonyl/thioamide.

Quote Request

Request a Quote for 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.